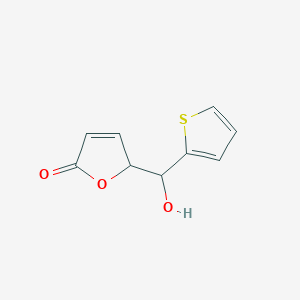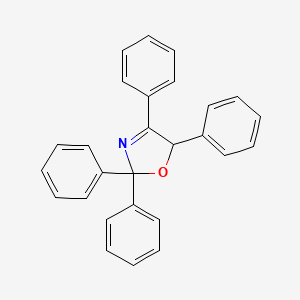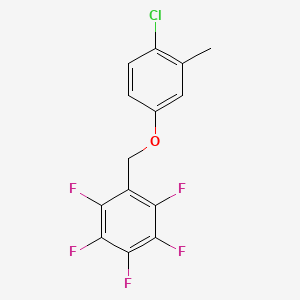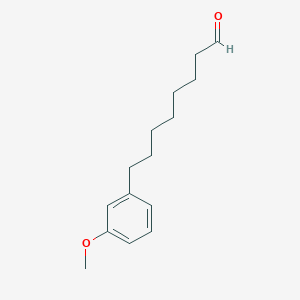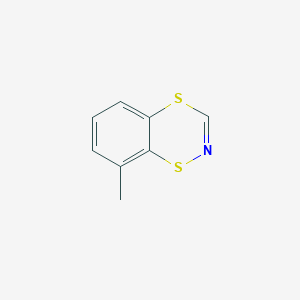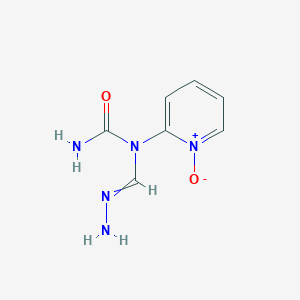
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide is a chemical compound with the molecular formula C7H9N5O2 . This compound is known for its unique structure, which includes a pyridine ring and a hydrazonamide group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide involves several steps. One common method includes the reaction of pyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an isocyanate to yield the final product . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.
Análisis De Reacciones Químicas
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide can be compared to other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.
Hydrazonamide derivatives: These compounds contain the hydrazonamide group and may exhibit similar reactivity.
Carbamoyl compounds: These compounds have the carbamoyl functional group and may have similar biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which gives it distinct chemical and biological properties.
Propiedades
Número CAS |
85345-14-8 |
|---|---|
Fórmula molecular |
C7H9N5O2 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
1-methanehydrazonoyl-1-(1-oxidopyridin-1-ium-2-yl)urea |
InChI |
InChI=1S/C7H9N5O2/c8-7(13)11(5-10-9)6-3-1-2-4-12(6)14/h1-5H,9H2,(H2,8,13) |
Clave InChI |
SXWKBNPMXVOEDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)N(C=NN)C(=O)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
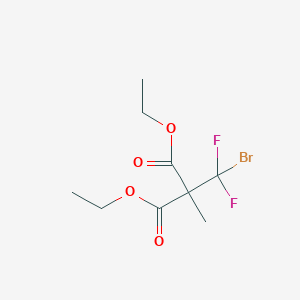
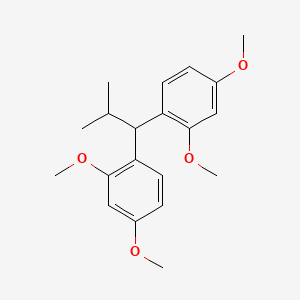
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
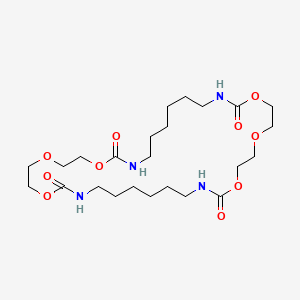

![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
